molecular formula C20H21N5O B10996372 3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

Cat. No.: B10996372
M. Wt: 347.4 g/mol
InChI Key: LBLDXHXQJBKFGG-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a complex organic compound that features both an indole and a triazolopyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, while the triazolopyridine moiety can be constructed via cyclization reactions involving appropriate precursors. The final coupling of these two moieties can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The triazolopyridine moiety can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Reduced triazolopyridine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the indole moiety.

Scientific Research Applications

Cancer Immunotherapy

Recent studies have highlighted the role of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in cancer immunotherapy. The compound under discussion has been identified as a promising IDO1 inhibitor, which can enhance immune responses against tumors. Research indicates that such inhibitors can work synergistically with other immunotherapeutic agents to improve therapeutic outcomes in cancer patients .

Case Study: IDO1 Inhibition

A study demonstrated that derivatives based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibited significant inhibition of IDO1 activity in vitro. These compounds showed sub-micromolar potency and favorable metabolic stability, supporting their potential as therapeutic agents in oncology .

Anti-Infective Agents

The unique structural features of this compound also position it as a candidate for developing anti-infective agents. The triazolo-pyridine derivatives have been explored for their efficacy against various pathogens, including Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Activity

In a recent investigation, a series of compounds derived from triazolo-pyridine were synthesized and tested for their anti-tubercular activity. Some compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating potent activity. This suggests that similar derivatives, including the compound , could be effective in treating tuberculosis .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Compound AIndole + TriazoleIDO1 Inhibition0.5
Compound BIndole + TriazoleAnti-TB Activity2.0
3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide Indole + Triazolo-PyridineIDO1 Inhibition / Anti-TB PotentialTBD

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the triazolopyridine moiety can enhance binding affinity and specificity. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is unique due to the combination of the indole and triazolopyridine moieties, which can confer distinct biological activities and enhance its potential as a therapeutic agent.

Biological Activity

The compound 3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C20H21N5C_{20}H_{21}N_5, with a molecular weight of approximately 379.48 g/mol. The structural components include an indole moiety and a triazolo-pyridine segment, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • GSK-3β Inhibition : Compounds with indole and triazole structures have been evaluated as selective GSK-3β inhibitors. In vitro assays showed significant inhibition of GSK-3β activity, suggesting a potential role in cancer therapy by modulating cell proliferation and apoptosis pathways .
CompoundIC50 (µM)Target
This compoundTBDGSK-3β
Similar Indole-Triazole Derivative0.39 ± 0.06HCT116 Cell Line

Neuroprotective Effects

Research indicates that indole derivatives may possess neuroprotective properties. For example:

  • Neuroprotection : Some indole-based compounds have shown the ability to protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in neurodegeneration .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Antimicrobial Screening : Preliminary studies on related compounds indicate effectiveness against various bacterial strains. The presence of the triazole ring is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and neurodegeneration.
  • Receptor Modulation : It could interact with specific receptors influencing cell signaling pathways.
  • Oxidative Stress Reduction : The compound may act as an antioxidant, reducing oxidative damage in cells.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • A study demonstrated that a related indole derivative significantly reduced tumor size in xenograft models by inhibiting GSK-3β and promoting apoptosis in cancer cells .

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

InChI

InChI=1S/C20H21N5O/c26-20(11-10-15-14-22-17-7-2-1-6-16(15)17)21-12-5-9-19-24-23-18-8-3-4-13-25(18)19/h1-4,6-8,13-14,22H,5,9-12H2,(H,21,26)

InChI Key

LBLDXHXQJBKFGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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